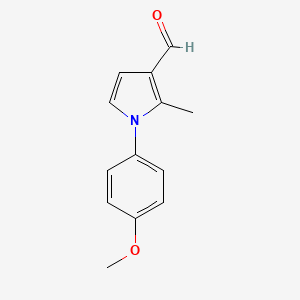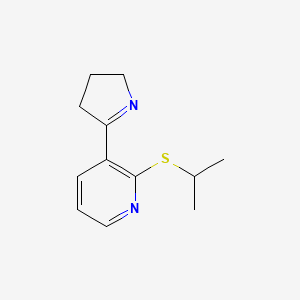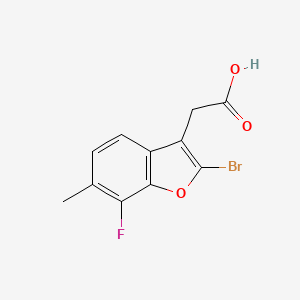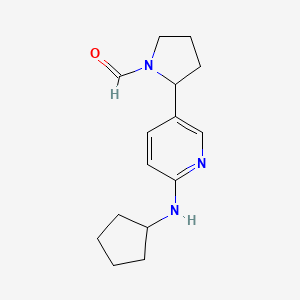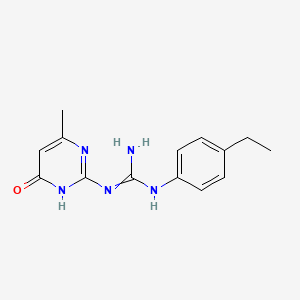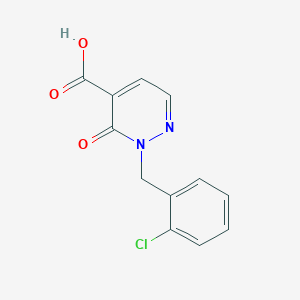
2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-クロロベンジル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸は、ピリダジン誘導体のクラスに属する有機化合物です。この化合物は、カルボン酸官能基を含むジヒドロピリダジン環に、クロロベンジル基が結合していることを特徴としています。この化合物のユニークな構造は、さまざまな化学的および生物学的調査の興味深い対象となっています。
準備方法
合成経路と反応条件
2-(2-クロロベンジル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸の合成は、通常、2-クロロベンジルクロリドとヒドラジン水和物を反応させて対応するヒドラゾンを生成することから始まります。この中間体は、無水酢酸などの適切な試薬を用いて環化させることでジヒドロピリダジン環を形成します。
工業的生産方法
工業的な環境では、この化合物の製造は、効率的な混合と熱伝達を確実にするために、連続フロー反応器の使用を含む場合があります。触媒と最適化された反応条件の使用は、最終製品の収量と純度を高めることができます。さらに、再結晶またはクロマトグラフィーなどの精製技術を使用して、目的の化合物を単離することができます。
化学反応解析
反応の種類
2-(2-クロロベンジル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸は、以下のものを含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応により、ケトン基をアルコールに変換することができます。
置換: クロロベンジル基は求核置換反応を受けることができ、さまざまな誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を、塩基性条件下で置換反応で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される一方、還元によってアルコールが生成されます。置換反応により、異なる官能基を持つさまざまな誘導体を得ることができます。
科学研究への応用
2-(2-クロロベンジル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸は、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害とタンパク質-リガンド相互作用に関連する研究で使用することができます。
産業: この化合物は、特定の特性を持つ新素材の開発に使用することができます。
化学反応の分析
Types of Reactions
2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
2-(2-クロロベンジル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、活性部位またはアロステリック部位に結合することにより酵素活性を阻害し、基質の結合と触媒作用を阻害します。さらに、アゴニストまたはアンタゴニストとして作用し、細胞シグナル伝達経路に影響を与えることで、受容体活性を調節することができます。
類似の化合物との比較
類似の化合物
2-(2-クロロベンジル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボキサミド: カルボン酸ではなくアミド基を持つ同様の構造。
2-(2-クロロベンジル)-3-オキソ-2,3-ジヒドロピリダジン-4-メチルエステル: カルボン酸ではなくメチルエステル基を持つ同様の構造。
独自性
2-(2-クロロベンジル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸にカルボン酸基が存在することは、そのアナログと比較して独特の特徴です。この官能基は、エステル化やアミド化などのさまざまな化学反応に関与することができ、さらなる誘導化と機能化の可能性を提供します。さらに、カルボン酸基は、化合物の溶解性とバイオアベイラビリティを高めることができ、創薬のための貴重な足場となります。
類似化合物との比較
Similar Compounds
2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
The presence of the carboxylic acid group in 2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid makes it unique compared to its analogs. This functional group can participate in various chemical reactions, such as esterification and amidation, providing opportunities for further derivatization and functionalization. Additionally, the carboxylic acid group can enhance the compound’s solubility and bioavailability, making it a valuable scaffold for drug development.
特性
分子式 |
C12H9ClN2O3 |
|---|---|
分子量 |
264.66 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methyl]-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-4-2-1-3-8(10)7-15-11(16)9(12(17)18)5-6-14-15/h1-6H,7H2,(H,17,18) |
InChIキー |
SHVYUBPLCSCZOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC=N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)

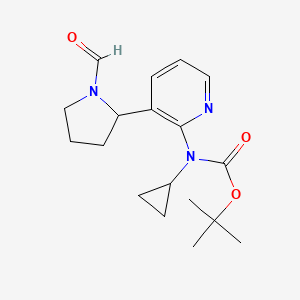
![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)
